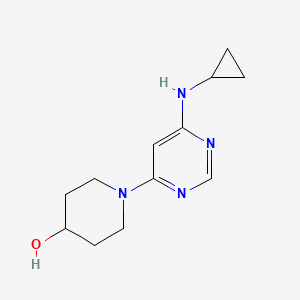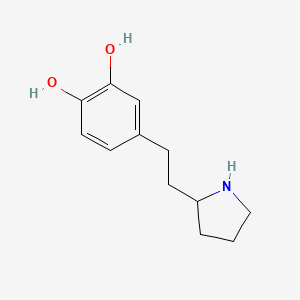
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups (1,2-benzenediol) and a pyrrolidine ring attached via an ethyl chain at the 4-position . It is also known by its systematic name, 4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-pyrrolidineethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as pyridine. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in this synthesis include acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzene derivatives .
Scientific Research Applications
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, modulating their activity . The pyrrolidine ring can interact with receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the pyrrolidine ring.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups on the benzene ring.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are para to each other.
Uniqueness
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes .
Properties
CAS No. |
596810-83-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-6-4-9(8-12(11)15)3-5-10-2-1-7-13-10/h4,6,8,10,13-15H,1-3,5,7H2 |
InChI Key |
VKCKPCZQIRUOCJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



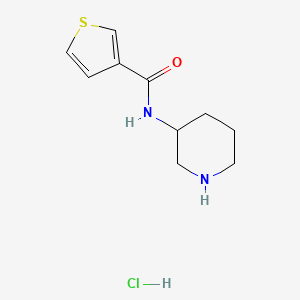
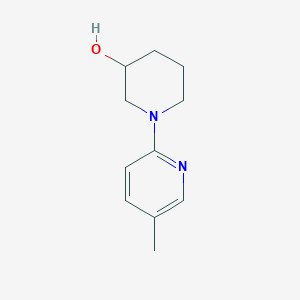

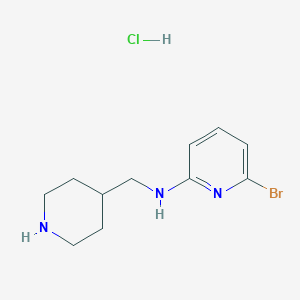

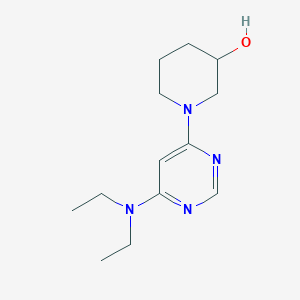
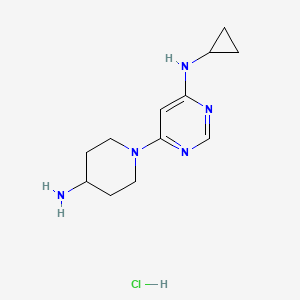
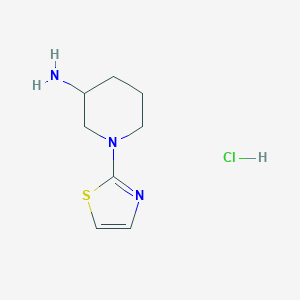
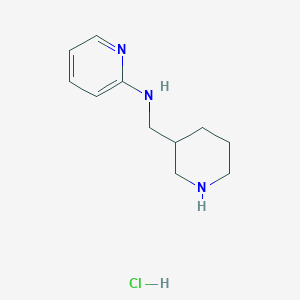

![[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride](/img/structure/B1501055.png)
